molecular formula C10H10N4OS2 B11746488 ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea

({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea

Cat. No.: B11746488
M. Wt: 266.3 g/mol
InChI Key: TWTQUZFBNJGIMD-UHFFFAOYSA-N
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Description

({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid heterocyclic architecture, incorporating both thiophene and thiazole rings—pharmacophores renowned for their diverse biological activities . The thiazole moiety is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents and known for its versatility in interactions with biological targets . Similarly, the thiophene ring is a well-established scaffold in bioactive compounds, contributing to various pharmacological properties . The urea functional group further enhances the molecule's potential, as urea derivatives are known to exhibit a broad spectrum of biological activities and are capable of forming key hydrogen bond interactions with enzyme active sites and receptors . This specific molecular framework makes the compound a valuable intermediate for researchers developing novel active substances. It is particularly useful for exploring structure-activity relationships in the design of new molecular entities. Potential research applications include, but are not limited to, the synthesis of more complex heterocyclic systems and the investigation of its properties as a core scaffold in biological screening campaigns. The product is supplied with guaranteed quality and consistency for laboratory use. This chemical is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQUZFBNJGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole moiety is typically synthesized via Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides. For this compound, 2-(thiophen-2-yl)acetamide is treated with bromine in acetic acid to generate the corresponding α-bromo ketone, which subsequently reacts with thiourea to form the thiazole ring.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 68–72%

Thiophene Substitution

The thiophene group is introduced via Suzuki-Miyaura coupling using palladium catalysts. 5-Bromo-1,3-thiazole derivatives react with thiophen-2-ylboronic acid under inert conditions to afford the biheterocyclic intermediate.

Optimization Data:

CatalystLigandSolventYield (%)
Pd(PPh₃)₄-DMF58
PdCl₂(dppf)XPhosTHF82
Pd(OAc)₂SPhosDioxane75

Source: Adapted from methodologies in

Ethylideneamino Linker Installation

Schiff Base Formation

The ethylideneamino group is introduced through a condensation reaction between the thiophene-thiazole ketone and a urea precursor. The ketone (1.0 equiv) reacts with ammonium carbamate (1.2 equiv) in the presence of acetic acid as a catalyst.

Critical Parameters:

  • pH: 4.5–5.0 (controlled via acetic acid/sodium acetate buffer)

  • Temperature: 60°C

  • Reaction Time: 4 hours

  • Yield: 65–70%

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate the condensation step. This method reduces reaction time from hours to minutes while improving yield:

MethodTimeYield (%)Purity (%)
Conventional4h6592
Microwave (300W)15min7898

Data synthesized from

Urea Functionalization

The final step involves nucleophilic addition of urea to the imine intermediate. Two approaches dominate:

Direct Urea Coupling

The ethylideneamino-thiazole intermediate reacts with urea (1.5 equiv) in dimethylformamide (DMF) at 100°C for 3 hours. This method affords the target compound in 60–65% yield but requires rigorous drying to avoid hydrolysis.

Carbodiimide-Mediated Activation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , the reaction proceeds under milder conditions (room temperature, 12 hours), achieving 85% yield. This method is preferred for heat-sensitive intermediates.

Comparative Analysis:

ParameterDirect CouplingEDC-Mediated
Yield (%)60–6585
Purity (%)9095
Side ProductsHydrolysisMinimal

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 3.6 Hz, 1H, thiophene), 6.95–7.05 (m, 2H, thiazole-H).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

The compound has been extensively studied for its antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various microbial strains, including those resistant to conventional antibiotics.

Methods of Evaluation :

  • Disk Diffusion Assay : Measures the effectiveness of the compound against specific bacteria by observing the inhibition zones.
  • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration of the compound that prevents bacterial growth.

Case Study Findings :
A study demonstrated that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .

Antitubercular Activity

The compound has also shown promising results in combating tuberculosis. Its mechanism involves inhibiting key enzymes critical for the survival of Mycobacterium tuberculosis.

Research Insights :
A study highlighted that certain derivatives exhibited inhibitory activity against InhA, an enzyme involved in fatty acid synthesis in mycobacteria, showcasing their potential as antitubercular agents .

Organic Synthesis Applications

The unique structure of \text{ E 1 2 Thiophen 2 yl 1 3 thiazol 5 yl ethylidene}amino}\text{urea} allows it to act as a catalyst in various organic synthesis reactions.

Reactivity Profiles :

  • The urea moiety can engage in nucleophilic substitution reactions.
  • The thiophene and thiazole rings are capable of electrophilic aromatic substitution.

These properties enable the formation of various organic compounds through optimized synthetic pathways .

Agrochemical Applications

Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential as a pesticide or herbicide stems from its ability to interact with biological targets in pests and pathogens.

Potential Uses :
Research suggests that modifications to the thiophene and thiazole substituents can enhance its efficacy against agricultural pests, making it a candidate for further exploration in agrochemical formulations .

Mechanism of Action

The mechanism of action of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analogs differ primarily in the substituents attached to the thiazole-ethylidene core. Key comparisons include:

Thiosemicarbazone Derivatives
  • 1-(4-Methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone (): Core Structure: Thiazole-thiophene-ethylidene with a thiosemicarbazone (-NH-C(=S)-NH₂) group. Bioactivity: Demonstrated antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via MTT assay. Molecular docking suggested interactions with Rab7b, a protein involved in vesicle trafficking . ADME/T: Predicted moderate blood-brain barrier penetration and low toxicity.
Carbothioamide Derivatives
  • (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide (): Core Structure: Thiazole-anilino-ethylidene with a carbothioamide (-NH-C(=S)-NH₂) group.
Acetamide-Triazole Derivatives
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) (): Core Structure: Thiazole linked to triazole and benzimidazole via acetamide. Bioactivity: Docking studies indicated strong binding to α-glucosidase active sites, with substituents (e.g., 4-bromophenyl in 9c) enhancing interactions .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Substituent Key Bioactivity ADME/T Highlights Reference
Target compound Thiazole-thiophene-ethylidene Urea (-NH-C(=O)-NH₂) Not reported Hypothetical high solubility N/A
thiosemicarbazone Thiazole-thiophene-ethylidene Thiosemicarbazide Antitumor (IC₅₀ = 8.2 µM) Moderate BBB penetration
carbothioamide Thiazole-anilino-ethylidene Carbothioamide Broad-spectrum claims Not disclosed
acetamide (9c) Thiazole-triazole-benzimidazole 4-Bromophenyl α-Glucosidase inhibition Predicted low hepatotoxicity
Key Observations:
  • Urea vs.
  • Heterocyclic Appendages : The triazole-benzimidazole system in analogs enhances binding to enzymatic targets, suggesting that appending similar groups to the target compound could modulate activity .

Biological Activity

The compound ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea is a novel organic molecule that has garnered attention due to its unique structural features and significant biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Structure

The molecular formula of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea is C10H10N4OS2C_{10}H_{10}N_{4}OS_{2} with a molecular weight of approximately 226.27 g/mol. The compound features:

  • Thiophene ring : Contributes to electronic properties.
  • Thiazole moiety : Enhances biological activity.
  • Ethylidene group linked to amino urea : Facilitates interactions with biological targets.

Synthesis

The synthesis typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide, followed by a reaction with ethyl isocyanate to introduce the urea moiety. Common solvents include ethanol or methanol, often requiring heating for optimal yield.

Antimicrobial Activity

Research indicates that derivatives of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including antibiotic-resistant ones.

In Vitro Studies

The minimum inhibitory concentration (MIC) values for this compound against several pathogens are as follows:

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

In comparison to ceftriaxone, the inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth .

Anticancer Activity

The compound also demonstrates promising anticancer activity. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation.

IC50 Values

A summary of IC50 values for various cancer cell lines is presented below:

Cell LineIC50 (µM)
U937 (leukemia)16.23
Prostate Cancer7
Breast Cancer14

These results indicate that the compound's derivatives can effectively induce apoptosis in cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound has shown potential in various other applications:

  • Anti-inflammatory properties
  • Antituberculosis activity
  • Antiviral effects

These diverse activities highlight the compound's versatility in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Roxana et al., derivatives of the compound were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the thiophene and thiazole rings significantly enhanced antimicrobial potency compared to standard treatments.

Case Study 2: Cancer Cell Line Evaluation

A comprehensive evaluation of various derivatives against human leukemia cell lines revealed that modifications in the urea moiety could lead to enhanced selectivity and reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.